
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide, also known as MI-773, is a small molecule inhibitor that has been developed to target the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. The inhibition of MDM2 leads to the activation of p53 and subsequent induction of apoptosis in cancer cells.
Wirkmechanismus
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide acts as an MDM2 inhibitor, which leads to the activation of p53 and subsequent induction of apoptosis in cancer cells. MDM2 is responsible for the degradation of p53, which is a tumor suppressor protein. Inhibition of MDM2 leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to have potent anti-tumor activity in preclinical models. It has also demonstrated the ability to sensitize cancer cells to chemotherapy and radiation therapy. 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of p53. Additionally, 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide is its potency and selectivity as an MDM2 inhibitor. It has been shown to have potent anti-tumor activity in preclinical models and has a favorable pharmacokinetic profile. However, one limitation of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide is its lack of clinical data. While it has shown promising results in preclinical models, further clinical studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide research. One direction is to further study its efficacy and safety in clinical trials. Additionally, combination therapies with 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide and other cancer therapies, such as chemotherapy and radiation therapy, could be explored. Furthermore, the development of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide analogs with improved pharmacokinetic properties and selectivity could also be investigated. Finally, the role of 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide in other diseases, such as neurodegenerative diseases, could also be explored.
Synthesemethoden
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-bromoaniline with 4-methylbenzenesulfonyl chloride to form the intermediate 3-(4-methylbenzenesulfonyl)aniline. The intermediate is then reacted with indole-3-carboxaldehyde to form the key intermediate 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetohydrazide. Finally, the key intermediate is reacted with m-tolyl isocyanate to form 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has been extensively studied in preclinical models for its potential as a cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, non-small cell lung cancer, and breast cancer. 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(m-tolyl)acetamide has also demonstrated the ability to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-18-10-12-20(13-11-18)17-31(29,30)24-15-27(23-9-4-3-8-22(23)24)16-25(28)26-21-7-5-6-19(2)14-21/h3-15H,16-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCCCUPKOZVZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

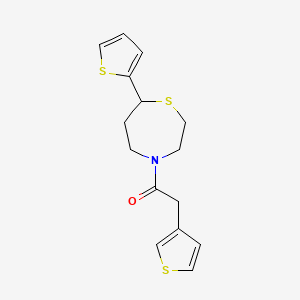
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2990761.png)
![(E)-N-[2-(3,4-Dihydro-2H-chromen-4-ylamino)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2990764.png)
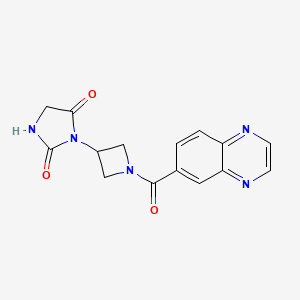
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2990769.png)
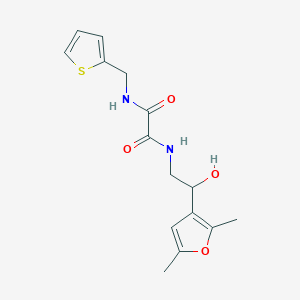
![N-(2-chlorophenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2990772.png)
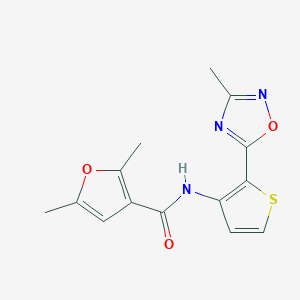
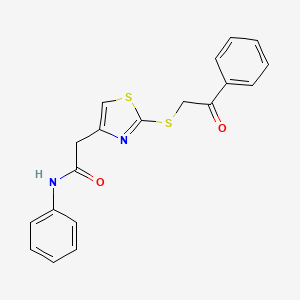
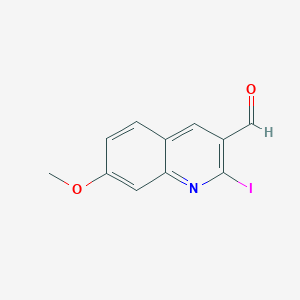
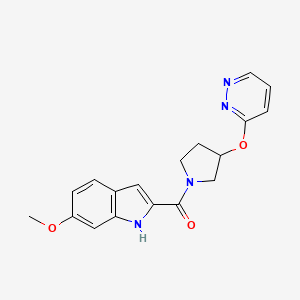
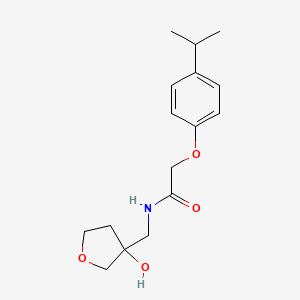
![N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2990781.png)
